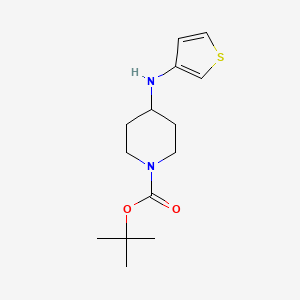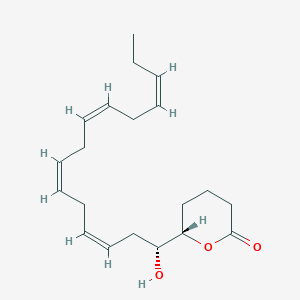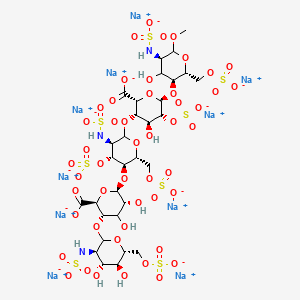![molecular formula C13H14N2O3 B13851294 [3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol](/img/structure/B13851294.png)
[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol is an organic compound with a complex structure that includes a pyrimidine ring substituted with two methoxy groups and a phenyl ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol typically involves the reaction of 2,4-dimethoxypyrimidine with a phenylmethanol derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenylmethanol, followed by nucleophilic substitution with the pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives .
Scientific Research Applications
[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
[2,4-Dimethoxypyrimidine]: Shares the pyrimidine core but lacks the phenylmethanol group.
[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]ethanol: Similar structure with an ethanol group instead of methanol.
[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]acetaldehyde: Contains an aldehyde group instead of methanol
Uniqueness
The unique combination of the pyrimidine ring with methoxy groups and the phenylmethanol moiety gives [3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol distinct chemical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
[3-(2,4-dimethoxypyrimidin-5-yl)phenyl]methanol |
InChI |
InChI=1S/C13H14N2O3/c1-17-12-11(7-14-13(15-12)18-2)10-5-3-4-9(6-10)8-16/h3-7,16H,8H2,1-2H3 |
InChI Key |
WAEPRGSMYXYOEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1C2=CC=CC(=C2)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)
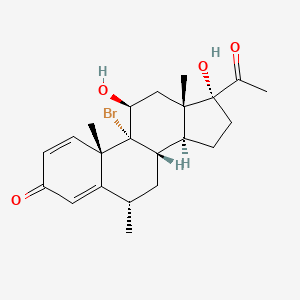
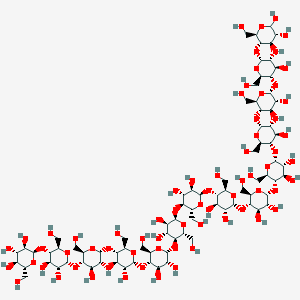
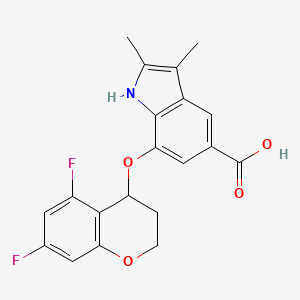
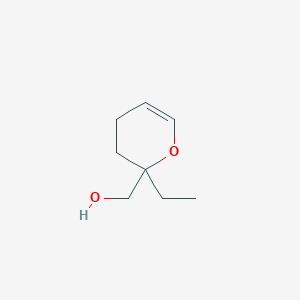
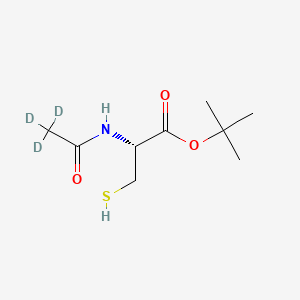
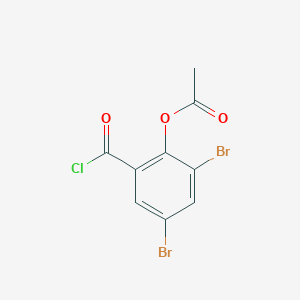
![5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole](/img/structure/B13851248.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-icos-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13851254.png)
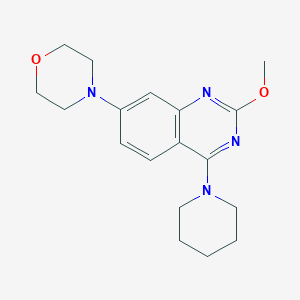
![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
